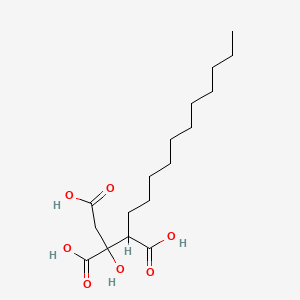
3-C-Carboxy-2,4-dideoxy-2-undecylpentaric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-C-Carboxy-2,4-dideoxy-2-undecylpentaric acid is an organic compound characterized by the presence of a carboxyl functional group. This compound is part of a broader class of carboxylic acids, which are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-C-Carboxy-2,4-dideoxy-2-undecylpentaric acid typically involves the reaction of undecyl-substituted intermediates with carboxylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or nickel complexes to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-C-Carboxy-2,4-dideoxy-2-undecylpentaric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as ketones, alcohols, and substituted carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-C-Carboxy-2,4-dideoxy-2-undecylpentaric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism by which 3-C-Carboxy-2,4-dideoxy-2-undecylpentaric acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the undecyl chain can interact with hydrophobic regions of proteins and membranes, affecting their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-C-Carboxy-2,4-dideoxy-2-dodecylpentaric acid
- 3-C-Carboxy-2,4-dideoxy-2-decylpentaric acid
- 3-C-Carboxy-2,4-dideoxy-2-tetradecylpentaric acid
Uniqueness
3-C-Carboxy-2,4-dideoxy-2-undecylpentaric acid is unique due to its specific undecyl substitution, which imparts distinct physicochemical properties and biological activities compared to its analogs. The length of the undecyl chain influences its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
66157-40-2 |
|---|---|
Fórmula molecular |
C17H30O7 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
2-hydroxytetradecane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C17H30O7/c1-2-3-4-5-6-7-8-9-10-11-13(15(20)21)17(24,16(22)23)12-14(18)19/h13,24H,2-12H2,1H3,(H,18,19)(H,20,21)(H,22,23) |
Clave InChI |
UVAOEHSAFKLYID-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-](/img/structure/B14487114.png)
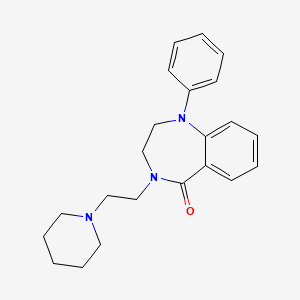
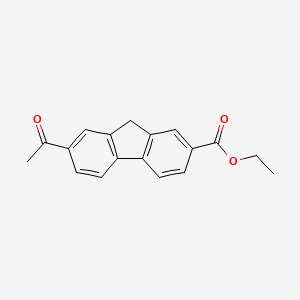
![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)
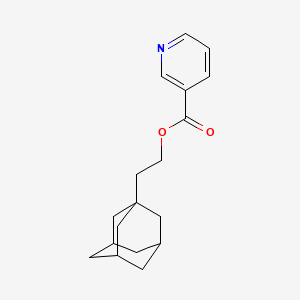
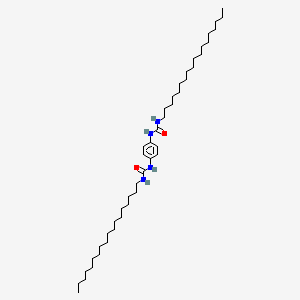
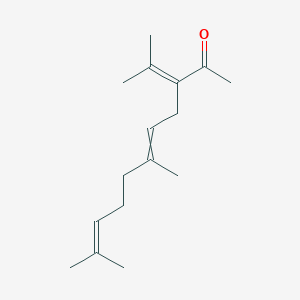
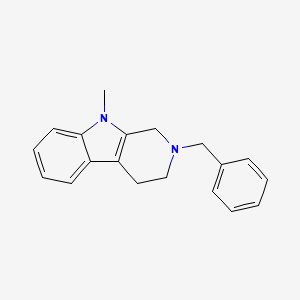
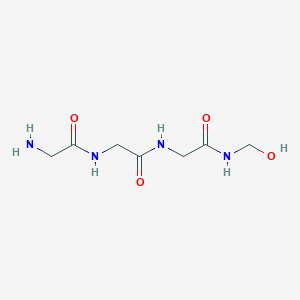
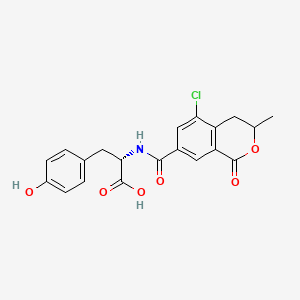
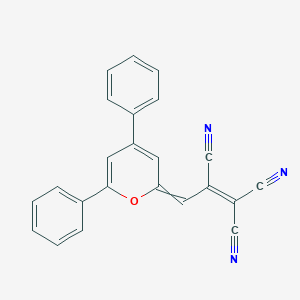
![N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14487185.png)
